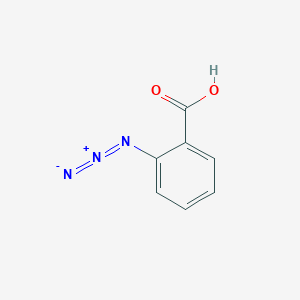

2-azidobenzoic Acid

Katalognummer B1276999

Molekulargewicht: 163.13 g/mol

InChI-Schlüssel: JCBWQNLTYXTHBZ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07645785B2

Procedure details

Anthranilic acid (12.3 g, 90 mmol) was dissolved in a mixture of aqueous HCl (36%, 50 mL), H2O (100 mL), dioxane (50 mL) and methanol (50 mL) at 0° C. and treated dropwise with NaNO2 (7.6 g, 110 mmol) dissolved in H2O (50 ml) whereas the temperature of the reaction mixture was kept below 5° C. After 1 h at 0° C. the mixture was poured onto an icy solution of sodium acetate (26 g, 317 mmol) and sodium azide (15 g, 230 mmol) in ca. 300 ml of water. Repeated (ca. 3 times) extraction of the resulting suspension with ethylacetate, drying of the combined organic phases, and evaporation of the solvent gave (8.5 g, 58%) of 2-azido-benzoic acid. MS (ES+): 164 (M+H).

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].N([O-])=O.[Na+].C([O-])(=O)C.[Na+].[N-:20]=[N+:21]=[N-].[Na+]>Cl.O.O1CCOCC1.CO>[N:4]([C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9])=[N+:20]=[N-:21] |f:1.2,3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(N)=CC=CC1)(=O)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

7.6 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

26 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 5° C

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

(ca. 3 times) extraction of the resulting suspension with ethylacetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying of the combined organic phases, and evaporation of the solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=[N+]=[N-])C1=C(C(=O)O)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.5 g | |

| YIELD: PERCENTYIELD | 58% | |

| YIELD: CALCULATEDPERCENTYIELD | 57.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |